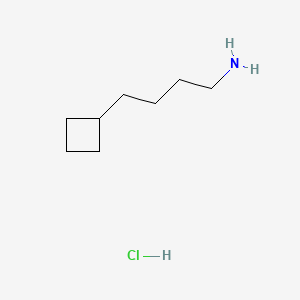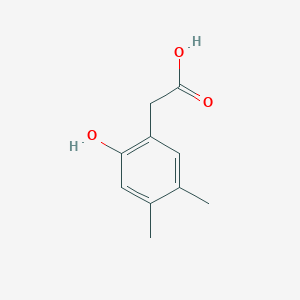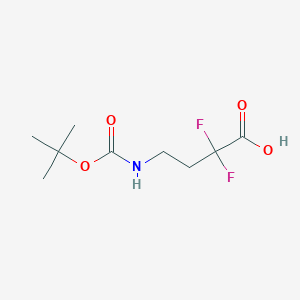
4-tert-Butoxycarbonylamino-2,2-difluoro-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid is an organic compound belonging to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two fluorine atoms on the butanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Méthodes De Préparation
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Introduction of fluorine atoms: The difluorobutanoic acid backbone is synthesized by introducing fluorine atoms through halogen exchange reactions or using fluorinating agents.
Coupling reactions: The protected amino group is then coupled with the difluorobutanoic acid backbone using coupling reagents such as carbodiimides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Substitution reactions: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include the deprotected amino acid, substituted derivatives, and oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The presence of the Boc protecting group and fluorine atoms can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid can be compared with other similar compounds, such as:
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxy)carbonyl]amino}methyl}phenyl)propanoic acid
These compounds share the Boc protecting group and similar structural features but differ in their specific functional groups and substitution patterns. The uniqueness of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid lies in the presence of the difluorobutanoic acid backbone, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15F2NO4 |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5-4-9(10,11)6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14) |
Clé InChI |
JMHKYNHCPLWQGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




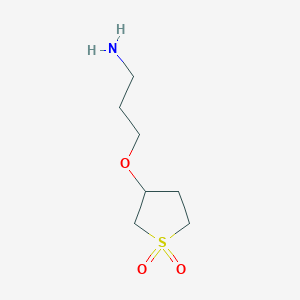
![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)

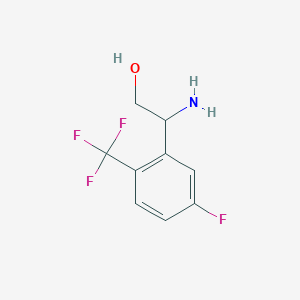
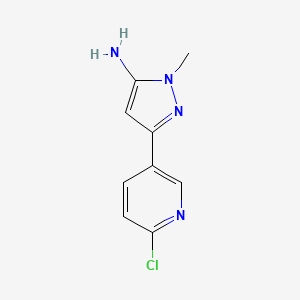
![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)


![4-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B13609644.png)
